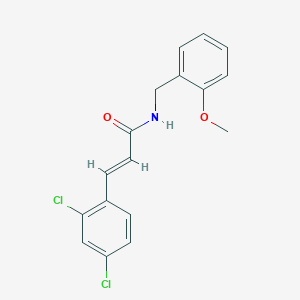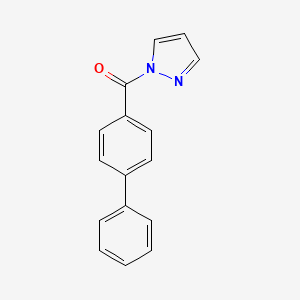
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities. DCM has been shown to possess unique properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cell proliferation and survival. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for the study of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. One potential area of research is the development of new cancer therapies based on the anti-cancer properties of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of research is the study of the molecular mechanisms underlying the effects of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide on various biological pathways. Additionally, the potential use of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide in the treatment of inflammatory and neurodegenerative diseases warrants further investigation.
合成法
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxybenzylamine, followed by the addition of acryloyl chloride. This reaction produces a white crystalline powder that can be purified using standard laboratory techniques.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been used extensively in scientific research due to its ability to modulate various biological pathways. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is in the study of cancer biology. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-13(16)11-20-17(21)9-7-12-6-8-14(18)10-15(12)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNGAVKPWRBCP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)

![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)
